4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine molecular weight
4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine molecular weight
This guide provides an in-depth technical analysis of 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors).
Technical Profile: 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Core Identity & Physicochemical Characterization
This section establishes the precise chemical identity required for analytical validation and regulatory documentation in drug development workflows.
1. Molecular Identity Matrix
| Parameter | Specification | Technical Note |
| CAS Registry Number | 29877-76-7 | Unique identifier for regulatory filing.[1] |
| IUPAC Name | 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | Also known as 4-methoxy-2-(methylthio)-7-deazapurine. |
| Molecular Formula | C₈H₉N₃OS | |
| Average Molecular Weight | 195.24 g/mol | Used for stoichiometric calculations (gravimetric). |
| Monoisotopic Mass | 195.046633 Da | Critical for HRMS. Use this exact value for mass spectrometry identification (M+H⁺ = 196.0539). |
| SMILES | COC1=NC(=NC2=C1C=CN2)SC | Machine-readable string for chemoinformatics.[2] |
| Appearance | Off-white to pale yellow solid | Typical of pyrrolopyrimidine intermediates. |
2. Mass Spectrometry & Isotopic Distribution
For researchers using High-Resolution Mass Spectrometry (HRMS), relying on the average molecular weight (195.24) can lead to assignment errors. The presence of Sulfur (³²S vs ³⁴S) creates a distinct isotopic signature.
-
Primary Ion (M+H)⁺: 196.0539 m/z
-
M+1 Peak (¹³C contribution): ~197.057 m/z (Approx. 9-10% relative abundance)
-
M+2 Peak (³⁴S contribution): ~198.050 m/z (Approx. 4.5% relative abundance due to Sulfur)
Analyst Insight: The M+2 peak intensity is a diagnostic feature for sulfur-containing scaffolds. An M+2 peak of ~4-5% confirms the presence of the methylsulfanyl group.
Synthetic Methodology: Regioselective Construction
The synthesis of this compound relies on the differential electrophilicity of the C4 and C2 positions on the pyrrolo[2,3-d]pyrimidine core. The C4 position is significantly more reactive toward Nucleophilic Aromatic Substitution (SₙAr), allowing for sequential functionalization.
Reaction Scheme (Pathway Logic)
The following diagram illustrates the regioselective displacement strategy starting from the commercially available 2,4-dichloro precursor.
Figure 1: Sequential nucleophilic substitution strategy leveraging C4 vs. C2 reactivity differences.
Detailed Experimental Protocol
Step 1: Introduction of the Methoxy Group (C4 Functionalization)
-
Reagents: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol (anhydrous).
-
Procedure: Dissolve the starting material in anhydrous methanol. Cool to 0°C. Add NaOMe solution dropwise to prevent bis-substitution.
-
Mechanism: The nitrogen at N3 activates the C4-Cl bond. The methoxide ion attacks C4, displacing chloride.
-
Validation: Monitor by TLC/LCMS. The product (4-methoxy-2-chloro) is the major species.
Step 2: Introduction of the Methylsulfanyl Group (C2 Functionalization)
-
Reagents: 4-Methoxy-2-chloro-intermediate (from Step 1), Sodium Thiomethoxide (NaSMe, 1.2 eq), DMF (solvent).
-
Procedure: Dissolve the intermediate in DMF. Add NaSMe. Heat to 80–100°C. The C2 position is less reactive and requires thermal energy to overcome the activation barrier.
-
Workup: Quench with water, extract with Ethyl Acetate. The thiomethyl group is robust and survives aqueous workup.
Strategic Application in Drug Discovery
Why synthesize this specific derivative? The 2-methylsulfanyl and 4-methoxy groups are not just substituents; they are "chemical handles" for late-stage diversification.
The "Activation-Displacement" Strategy
In kinase inhibitor design, the 2-position often interacts with the solvent-exposed region of the ATP binding pocket. The methylsulfanyl group (SMe) is a "pro-leaving group."
-
Oxidation: SMe is oxidized to Sulfone (SO₂Me) using m-CPBA or Oxone.
-
Displacement: The Sulfone is an excellent leaving group, easily displaced by complex amines (R-NH₂) to install solubilizing tails or specific binding motifs.
Figure 2: The "SMe" handle strategy allows for the modular installation of complex amines at the C2 position.
Analytical Characterization Data
To validate the synthesis of 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine , compare experimental data against these standard values.
1. Proton NMR (¹H NMR)
Solvent: DMSO-d₆
-
δ 11.8 ppm (br s, 1H): NH (Pyrrole N7) - Exchangeable with D₂O.
-
δ 7.1–7.3 ppm (d, 1H): C6-H (Pyrrole ring).
-
δ 6.4–6.6 ppm (d, 1H): C5-H (Pyrrole ring).
-
δ 4.05 ppm (s, 3H): O-CH₃ (Methoxy group).
-
δ 2.55 ppm (s, 3H): S-CH₃ (Methylsulfanyl group).
2. Solubility Profile
-
DMSO/DMF: Highly soluble (>50 mg/mL).
-
Methanol/Ethanol: Moderately soluble.
-
Water: Poor solubility (requires protonation or cosolvents).
References
-
PubChem. (n.d.). 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine (CID 5381876).[2] National Library of Medicine. Retrieved from [Link]
- Traxler, P., et al. (1996). Pyrrolo[2,3-d]pyrimidines as potent inhibitors of the tyrosine kinase c-Src. Journal of Medicinal Chemistry. (Contextual grounding for pyrrolopyrimidine synthesis and SAR).
